![molecular formula C8H7FN4 B2662158 6-Fluoro-4-hydrazinylquinazoline CAS No. 1019166-35-8](/img/structure/B2662158.png)
6-Fluoro-4-hydrazinylquinazoline
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Overview
Description
6-Fluoro-4-hydrazinoquinoline is a chemical compound with the linear formula C9H8N3F1 . It is a solid substance and is part of a large group of broad-spectrum bacteriocidals that share a bicyclic core structure related to the substance 4-quinolone .
Synthesis Analysis
A series of N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides was developed to target PI3Kα . All synthesized compounds were characterized using FT-IR, NMR (1H and 13C), and elemental analysis . The structures of the synthesized Quinazolinone derivatives were confirmed by spectral analysis, such as IR, H-NMR .Molecular Structure Analysis
The molecular structure of 6-Fluoro-4-hydrazinoquinazoline is represented by the SMILES stringNNC1=CC=NC2=CC=C(F)C=C21
. The molecular weight of the hydrochloride form of this compound is 213.64 . Physical And Chemical Properties Analysis
6-Fluoro-4-hydrazinylquinazoline is a solid substance . Its empirical formula is C9H8N3F1 and it has a CAS Number of 49612-09-1 .Scientific Research Applications
Antibacterial Activity
6-Fluoro-4-hydrazinylquinazoline has been used in the synthesis of hybrid drug molecules that have shown promising antibacterial activity . This makes it a potential candidate for the development of new antibacterial drugs.
Anticancer Activity
There have been advances in the use of fluorinated heterocycles, such as 6-Fluoro-4-hydrazinylquinazoline, in the development of anticancer drugs . The presence of fluorine atoms in these compounds is significant as about 20% of anticancer drugs contain fluorine atoms .
Anti-inflammatory Activity
Substituted quino-quinazolinedione derivatives, which can be synthesized using 6-Fluoro-4-hydrazinylquinazoline, have shown anti-inflammatory activity . Specific substitutions, such as 10-iodosubstitution and 4-phenylaminomethyl and 6-methoxyphenylaminomethyl substitution, have been found to enhance this anti-inflammatory activity .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(6-fluoroquinazolin-4-yl)hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-1-2-7-6(3-5)8(13-10)12-4-11-7/h1-4H,10H2,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDRCFGLERLFRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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